molecular formula C23H19FN4O3 B3404836 N-(4-ethylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide CAS No. 1251599-19-5

N-(4-ethylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide

Cat. No.: B3404836
CAS No.: 1251599-19-5
M. Wt: 418.4
InChI Key: YZXITANVMRZCER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a synthetic small molecule characterized by three key structural motifs:

A 4-ethylphenyl group linked via an acetamide bridge.

A 2-oxopyridin-1(2H)-yl ring system, which introduces a keto functionality and aromaticity.

A 3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl heterocycle, known for enhancing metabolic stability and target binding affinity in medicinal chemistry .

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN4O3/c1-2-15-5-11-18(12-6-15)25-20(29)14-28-13-3-4-19(23(28)30)22-26-21(27-31-22)16-7-9-17(24)10-8-16/h3-13H,2,14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZXITANVMRZCER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a multi-ring structure with various substituents that may influence its biological activity. The molecular formula is C25H23FN4OC_{25}H_{23}FN_{4}O, and it has a molecular weight of approximately 446.54 g/mol. The presence of the fluorophenyl and oxadiazole moieties suggests potential interactions with biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, highlighting its potential as an anticonvulsant and anticancer agent.

Anticonvulsant Activity

Recent studies have shown that compounds with similar structural features exhibit significant anticonvulsant properties. For example, a related compound demonstrated an effective dose (ED50) of 18.4 mg/kg in a picrotoxin-induced convulsion model . The SAR analysis indicated that modifications in the phenyl ring can enhance anticonvulsant activity, particularly when electron-withdrawing groups are introduced.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies revealed that certain analogs exhibited selective cytotoxicity against various cancer cell lines, including A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells. One study reported an IC50 value of less than 10 µM for some derivatives, indicating potent anticancer activity . The presence of specific substituents on the phenyl rings was crucial for enhancing this activity.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings include:

Substituent TypeEffect on Activity
Electron-withdrawing groupsIncreased anticonvulsant potency
Alkyl substitutionsEnhanced cytotoxic effects
Aromatic ringsModulation of receptor interactions

Case Studies

Several case studies have documented the efficacy of compounds structurally related to this compound:

  • Study on Anticonvulsant Efficacy : A study reported that certain derivatives showed a high protection index against seizures when tested in animal models . The results suggest that modifications to the oxadiazole moiety can significantly affect anticonvulsant activity.
  • Anticancer Screening : In another investigation, compounds were screened against multiple cancer cell lines, demonstrating selective toxicity with IC50 values ranging from 5 to 15 µM depending on the structural modifications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous molecules:

Compound Core Structure Substituents Biological Activity Pharmacokinetic Insights
N-(4-ethylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide (Target) 2-oxopyridinone + 1,2,4-oxadiazole 4-ethylphenyl (acetamide), 4-fluorophenyl Inferred anti-TB (based on analogs) Likely moderate solubility due to polar oxadiazole and pyridinone
3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide (C22, ) Piperidine + 1,2,4-oxadiazole 2-methylphenyl (carboxamide) Anti-TB (InhA inhibition) Higher hepatotoxicity risk (C21 analog) but robust binding affinity
5-(4-Ethylphenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole (C29, ) Tetrazole + tetrazole 4-ethylphenyl Anti-TB (EthR inhibition) Enhanced metabolic stability due to tetrazole rings
N-[2-{4-[6-Amino-5-(2,4-difluorobenzoyl)-2-oxopyridin-1(2H)-yl]-3,5-difluorophenyl}ethyl]-L-alanine () 2-oxopyridinone + benzoyl Difluorophenyl, L-alanine ester Undisclosed (patented) Likely improved target specificity due to amino acid conjugate
Hydroxyacetamide derivatives (FP1-12, ) Triazole/imidazole + acetamide Varied phenyl/methyl groups Antiproliferative (cancer) Tunable solubility via hydroxyl groups

Key Observations:

Anti-TB Activity: Compounds with 1,2,4-oxadiazole and pyridinone/piperidine cores (e.g., C22 and the target) show promise in inhibiting Mycobacterium tuberculosis targets like InhA and EthR.

Structural Flexibility: Replacement of the pyridinone ring with piperidine (C22) or tetrazole (C29) alters conformational rigidity, impacting receptor binding. The pyridinone in the target compound may offer better π-π stacking interactions with aromatic enzyme pockets .

Toxicity Profile : C22’s hepatotoxicity () highlights the importance of substituent choice; the target’s 4-ethyl group may reduce such risks compared to methyl or complex alanine esters ().

Synthetic Accessibility: The target compound’s structure avoids highly complex motifs (e.g., chromenones in ), suggesting simpler synthesis than patented derivatives .

Research Findings and Implications

  • Anti-TB Potential: Molecular dynamics simulations in confirm stable binding of C22 to InhA, a key TB enzyme. The target’s analogous oxadiazole-pyridinone scaffold may similarly inhibit InhA but requires experimental validation.
  • Selectivity Challenges: Unlike hydroxyacetamide derivatives (), which target cancer pathways, the oxadiazole-pyridinone scaffold appears more suited for infectious diseases, emphasizing scaffold-driven therapeutic applications .
  • Patent Landscape: and reveal competitive efforts to modify pyridinone and oxadiazole cores for diverse applications, underscoring the need for rigorous IP analysis during development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-ethylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-ethylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.